molecular formula C7H16N2O2 B1166301 (S)-tert-Butyl2,3-diaminopropanoate CAS No. 109273-24-7

(S)-tert-Butyl2,3-diaminopropanoate

Cat. No.: B1166301
CAS No.: 109273-24-7
M. Wt: 160.21
InChI Key:
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Description

“(S)-tert-Butyl 2,3-diaminopropanoate” is a chemical compound with the molecular formula C7H16N2O2 . It is used in various chemical reactions and can be procured from several suppliers .


Synthesis Analysis

The synthesis of “(S)-tert-Butyl 2,3-diaminopropanoate” involves complex chemical reactions. A divergent synthesis of C3-substituted 2,3-diaminopropionates has been reported, which could potentially be used for the synthesis of this compound .


Chemical Reactions Analysis

The chemical reactions involving “(S)-tert-Butyl 2,3-diaminopropanoate” are complex and depend on the specific conditions and reactants used. The Arrhenius equation can be used to understand the temperature dependence of the rate constant of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-Butyl 2,3-diaminopropanoate” would depend on its molecular structure. Detailed properties like boiling point, melting point, solubility, etc., are not provided in the available resources .

Safety and Hazards

The safety and hazards associated with “(S)-tert-Butyl 2,3-diaminopropanoate” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

tert-butyl (2S)-2,3-diaminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDRBINPCQMOT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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